2,5-Dimethyl-3-(methylsulfanyl)pyrazine
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Overview
Description
2,5-Dimethyl-3-(methylsulfanyl)pyrazine is an organic compound with the molecular formula C₇H₁₀N₂S. It belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is known for its distinct odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2,5-dimethylpyrazine with methylthiol in the presence of a catalyst.
Ring Closure: Another approach is the ring closure of appropriate precursors under specific conditions.
Metal Catalysis: Metal catalysts can be used to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Dimethyl-3-(methylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethyl-3-(methylsulfanyl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to receptors in insects, triggering behavioral responses . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be compared with other pyrazine derivatives:
2,5-Dimethylpyrazine: Lacks the methylsulfanyl group, resulting in different chemical properties and applications.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Contains a longer alkyl chain, affecting its odor and biological activity.
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Another derivative with a different alkyl substitution pattern, influencing its use as a pheromone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
59021-08-8 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2,5-dimethyl-3-methylsulfanylpyrazine |
InChI |
InChI=1S/C7H10N2S/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 |
InChI Key |
VXFGCYJQMUSZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)SC)C |
Origin of Product |
United States |
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